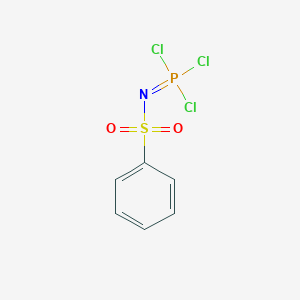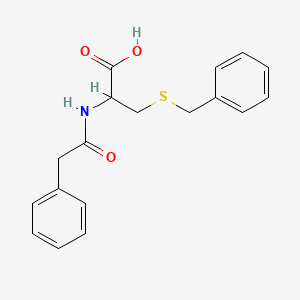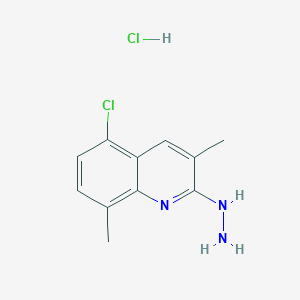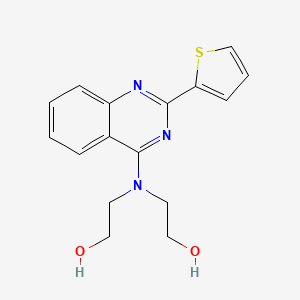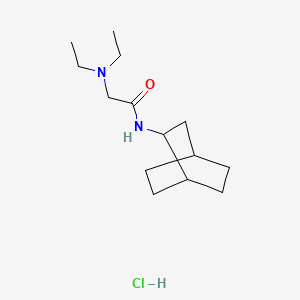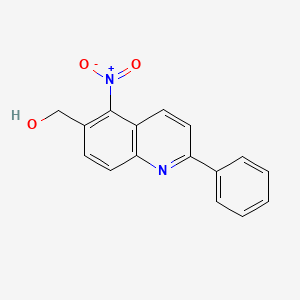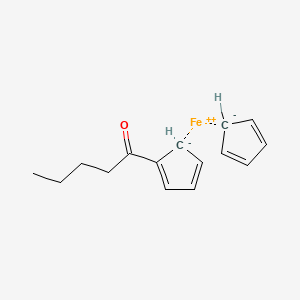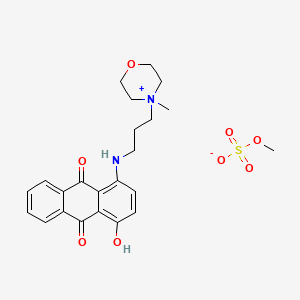
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate is a chemical compound primarily used in the cosmetic industry, particularly in hair dye formulations. It is known for its vibrant coloring properties and is classified under the family of sulfates and hair dyes .
Vorbereitungsmethoden
The synthesis of Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate involves several steps. The primary synthetic route includes the reaction of hydroxyanthraquinone with aminopropyl methyl morpholinium in the presence of methosulfate. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous monitoring systems .
Analyse Chemischer Reaktionen
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate has several scientific research applications:
Chemistry: It is used as a dye intermediate in various chemical processes.
Biology: The compound is studied for its potential effects on cellular processes and its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology.
Wirkmechanismus
The mechanism of action of Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate involves its interaction with hair proteins, leading to the formation of a stable color complex. The molecular targets include keratin in the hair, and the pathways involved are primarily related to the binding and stabilization of the dye within the hair structure .
Vergleich Mit ähnlichen Verbindungen
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate is unique due to its specific chemical structure, which provides distinct coloring properties. Similar compounds include:
Anthraquinone dyes: These dyes share a similar core structure but differ in their functional groups.
Aminopropyl morpholinium dyes: These compounds have similar functional groups but different core structures.
Methyl morpholinium dyes: These dyes have the same morpholinium group but differ in other substituents.
The uniqueness of this compound lies in its combination of functional groups, which provides enhanced stability and coloring efficiency .
Eigenschaften
CAS-Nummer |
38866-20-5 |
|---|---|
Molekularformel |
C22H25N2O4.CH3O4S C23H28N2O8S |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
1-hydroxy-4-[3-(4-methylmorpholin-4-ium-4-yl)propylamino]anthracene-9,10-dione;methyl sulfate |
InChI |
InChI=1S/C22H24N2O4.CH4O4S/c1-24(11-13-28-14-12-24)10-4-9-23-17-7-8-18(25)20-19(17)21(26)15-5-2-3-6-16(15)22(20)27;1-5-6(2,3)4/h2-3,5-8H,4,9-14H2,1H3,(H-,23,25,26,27);1H3,(H,2,3,4) |
InChI-Schlüssel |
JAADWTSKUWWHLE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCOCC1)CCCNC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



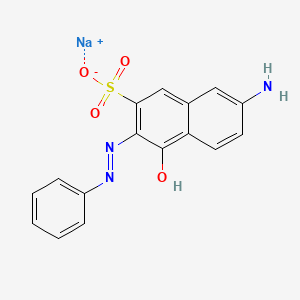
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
